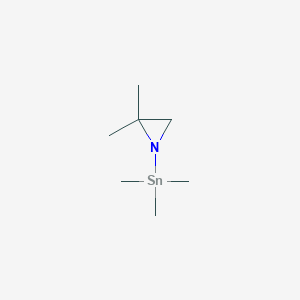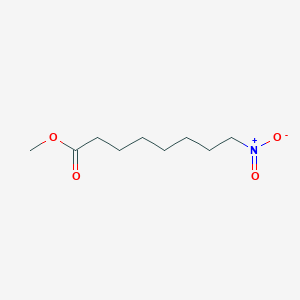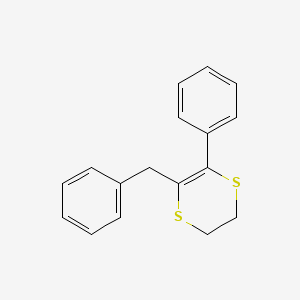
2,2-Dimethyl-1-(trimethylstannyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(trimethylstannyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. This compound is characterized by the presence of a trimethylstannyl group attached to the aziridine ring, making it a unique derivative of aziridine. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, which makes them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylstannyl)aziridine typically involves the reaction of 2,2-dimethylaziridine with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution of the chlorine atom by the aziridine nitrogen. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(trimethylstannyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, thiols, and amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted aziridines, aziridine oxides, and reduced aziridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
2,2-Dimethyl-1-(trimethylstannyl)aziridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of functionalized aziridines.
Biology: The compound is studied for its potential biological activity and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(trimethylstannyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The trimethylstannyl group can stabilize the intermediate formed during these reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-(trimethylstannyl)aziridine include:
2,2-Dimethylaziridine: Lacks the trimethylstannyl group and has different reactivity and applications.
1-(Trimethylstannyl)aziridine: Similar structure but without the 2,2-dimethyl substitution.
2,2-Dimethyl-1-(trimethylsilyl)aziridine: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the aziridine ring with the trimethylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
58540-20-8 |
|---|---|
分子式 |
C7H17NSn |
分子量 |
233.93 g/mol |
IUPAC名 |
(2,2-dimethylaziridin-1-yl)-trimethylstannane |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4(2)3-5-4;;;;/h3H2,1-2H3;3*1H3;/q-1;;;;+1 |
InChIキー |
MEEOFXNIWDSJAR-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1[Sn](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)






![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


